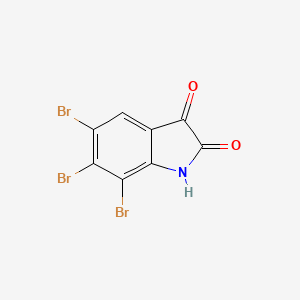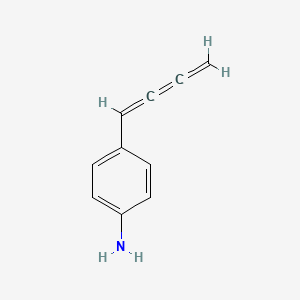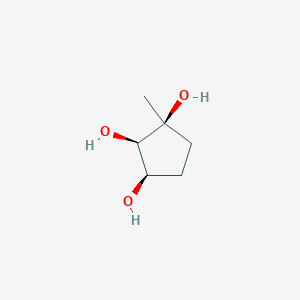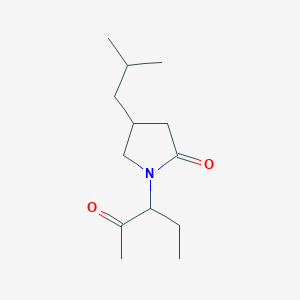![molecular formula C12H26BrNO4Si B14189464 2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide CAS No. 925230-94-0](/img/structure/B14189464.png)
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide is an organosilicon compound with the molecular formula C13H28BrNO4Si. It is a versatile compound used in various fields due to its unique chemical properties, particularly its ability to form stable bonds with both organic and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide typically involves a coupling reaction between 3-aminopropyltriethoxysilane and 2-bromoisobutyryl bromide. The reaction is carried out in the presence of a base such as triethylamine in a solvent like toluene. The mixture is cooled to 0°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reactant concentrations to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Condensation: Often facilitated by catalysts such as acids or bases.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane bonds, leading to polymeric structures.
Aplicaciones Científicas De Investigación
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide involves its ability to form stable bonds with both organic and inorganic substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds provide enhanced stability and functionality to the modified materials .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Triethoxysilyl)propylamine
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propyl methacrylate
Uniqueness
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide is unique due to the presence of both a bromine atom and a triethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Propiedades
Número CAS |
925230-94-0 |
|---|---|
Fórmula molecular |
C12H26BrNO4Si |
Peso molecular |
356.33 g/mol |
Nombre IUPAC |
2-bromo-N-(3-triethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C12H26BrNO4Si/c1-5-16-19(17-6-2,18-7-3)10-8-9-14-12(15)11(4)13/h11H,5-10H2,1-4H3,(H,14,15) |
Clave InChI |
JAERDZGPVGDURG-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=O)C(C)Br)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14189392.png)
![2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene](/img/structure/B14189405.png)


![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate](/img/structure/B14189429.png)

![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)


![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)

![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)
